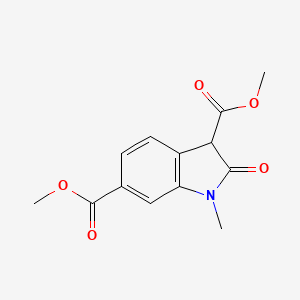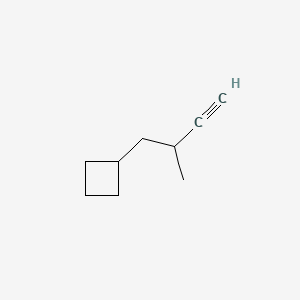
(2-Methylbut-3-yn-1-yl)cyclobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methylbut-3-yn-1-yl)cyclobutane is an organic compound that belongs to the class of cyclobutanes. Cyclobutanes are four-membered ring structures that exhibit unique chemical properties due to the ring strain associated with their small size. The presence of the (2-Methylbut-3-yn-1-yl) group adds further complexity to the molecule, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbut-3-yn-1-yl)cyclobutane can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 1,4-diene, under specific reaction conditions. The reaction typically requires the use of a strong base, such as sodium hydride, and a suitable solvent, such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Catalysts, such as transition metal complexes, may also be employed to enhance the efficiency of the cyclization process.
化学反应分析
Types of Reactions
(2-Methylbut-3-yn-1-yl)cyclobutane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, such as chlorine or bromine, and nucleophiles, such as hydroxide or cyanide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a catalyst, such as iron(III) chloride.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated cyclobutanes, substituted cyclobutanes.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may be studied for its potential biological activity, such as antimicrobial or anticancer properties. Researchers can investigate its interactions with biological targets, such as enzymes or receptors.
Medicine: The compound may be explored for its potential therapeutic applications. Its unique structure may allow for the development of novel drugs with specific mechanisms of action.
Industry: The compound can be used in the production of specialty chemicals, such as pharmaceuticals, agrochemicals, and materials. Its unique properties may enhance the performance of these products.
作用机制
The mechanism of action of (2-Methylbut-3-yn-1-yl)cyclobutane depends on its specific interactions with molecular targets. For example, if the compound exhibits biological activity, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects. The compound’s unique structure may allow it to bind to specific sites on these targets, influencing their function and triggering downstream signaling pathways.
相似化合物的比较
Similar Compounds
Cyclobutane: A simple four-membered ring structure without any substituents.
Methylcyclobutane: A cyclobutane ring with a methyl group attached.
But-3-yn-1-ylcyclobutane: A cyclobutane ring with a but-3-yn-1-yl group attached.
Uniqueness
(2-Methylbut-3-yn-1-yl)cyclobutane is unique due to the presence of both the cyclobutane ring and the (2-Methylbut-3-yn-1-yl) group. This combination of structural features imparts distinct chemical properties to the compound, making it an interesting subject for research and industrial applications. The presence of the alkyne group in the (2-Methylbut-3-yn-1-yl) moiety adds further reactivity, allowing for a wide range of chemical transformations.
属性
分子式 |
C9H14 |
|---|---|
分子量 |
122.21 g/mol |
IUPAC 名称 |
2-methylbut-3-ynylcyclobutane |
InChI |
InChI=1S/C9H14/c1-3-8(2)7-9-5-4-6-9/h1,8-9H,4-7H2,2H3 |
InChI 键 |
GHALBDKPXWKHJS-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1CCC1)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


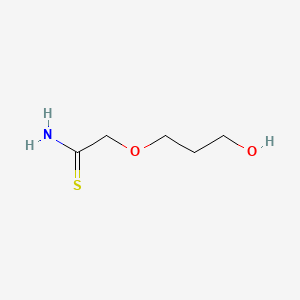

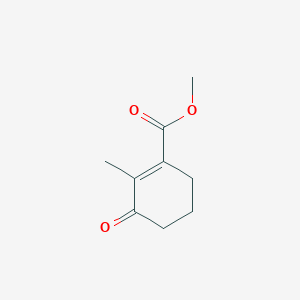
![2-chloro-N-[(1r,4r)-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl]acetamide](/img/structure/B13460745.png)
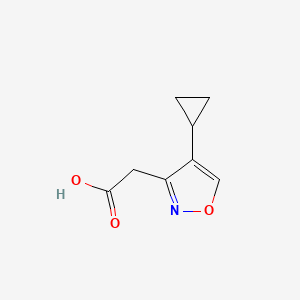
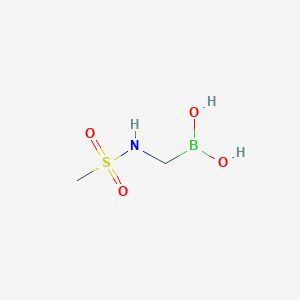
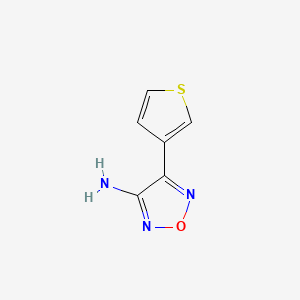

![Tert-butyl 3-[4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]azetidine-1-carboxylate](/img/structure/B13460762.png)
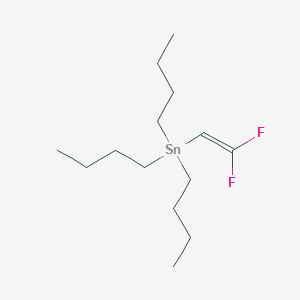
![2-[2-(4-Bromobenzenesulfonyl)ethyl]oxirane](/img/structure/B13460774.png)
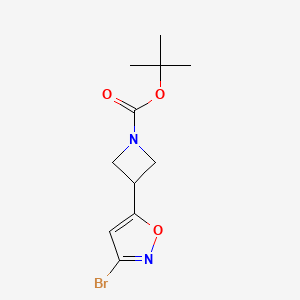
![Benzyl 1-cyclobutyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13460806.png)
